9-Hpode

Catalog No.
S630051
CAS No.
63121-49-3
M.F
C18H32O4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Hpode

CAS Number

63121-49-3

Product Name

9-Hpode

IUPAC Name

(10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6+,14-11+

InChI Key

JGUNZIWGNMQSBM-SIGMCMEVSA-N

SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO

Synonyms

9-HPODE, 9-hydroperoxy-11,12-octadecadienoic acid, 9-hydroperoxy-11,12-octadecadienoic acid, (E,Z)-isomer, 9-hydroperoxy-11,12-octadecadienoic acid, (Z,E)-isomer

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO

Isomeric SMILES

CCCCC/C=C/C=C/C(CCCCCCCC(=O)O)OO

9-Hydroperoxy-10,12-octadecadienoic acid, commonly referred to as 9-HpODE, is a hydroperoxide derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. It plays a significant role in various biological processes and is involved in the metabolic pathways of lipids. 9-HpODE exists in two stereoisomer forms: 9(S)-HpODE and 9(R)-HpODE, which differ based on the configuration of their hydroxy groups. The compound is characterized by its molecular formula C18H32O4C_{18}H_{32}O_{4} and a molecular weight of approximately 312.44 g/mol .

9-HpODE is primarily formed through the enzymatic oxidation of linoleic acid by lipoxygenases. This reaction leads to the generation of hydroperoxides, which can further undergo various transformations. For example, 9-HpODE can be converted into several metabolites, including:

  • 9-keto-10,12-octadecadienoic acid
  • 9-hydroxy-10,12-octadecadienoic acid
  • 9,10-epoxy-11-hydroxy-12-octadecenoic acid
  • 9,10,13-trihydroxy-11-octadecenoic acid .

These transformations illustrate the compound's reactivity and its potential to participate in complex biochemical pathways.

9-HpODE exhibits notable biological activities, particularly in the context of oxidative stress and inflammation. It has been identified as a signaling molecule that can modulate cellular responses. For instance:

  • Antibacterial Activity: Research indicates that 9-HpODE and its derivatives can inhibit the growth of certain bacteria, such as Erwinia carotovora, suggesting a potential role in plant defense mechanisms .
  • Oxidative Stress Response: The compound is involved in lipid peroxidation processes that contribute to oxidative stress in cells. This has implications for various diseases characterized by inflammation and oxidative damage .

The synthesis of 9-HpODE primarily occurs through enzymatic pathways involving lipoxygenase enzymes. The process can be summarized as follows:

  • Starting Material: Linoleic acid is the precursor.
  • Enzymatic Reaction: Lipoxygenase catalyzes the oxidation of linoleic acid to form hydroperoxides, including 9-HpODE.
  • Isolation: The product can be isolated from biological tissues or synthesized in vitro using purified enzymes .

Additionally, chemical synthesis methods may also be employed to produce 9-HpODE for research purposes.

9-HpODE has several applications across different fields:

  • Research: It serves as a valuable tool for studying lipid metabolism and oxidative stress.
  • Pharmaceuticals: Due to its antibacterial properties, it may have potential applications in developing new antimicrobial agents.
  • Agriculture: Its role in plant defense mechanisms makes it relevant for enhancing crop resilience against pathogens .

Interaction studies involving 9-HpODE focus on its effects on cellular pathways and other biomolecules:

  • Cellular Signaling: It can influence signaling pathways related to inflammation and apoptosis.
  • Metabolic Pathways: Interaction with other fatty acids and metabolites can alter lipid profiles and cellular responses to stress .

Research continues to explore how 9-HpODE interacts with various biological systems and its implications for health and disease.

Several compounds are structurally or functionally similar to 9-HpODE. These include:

Compound NameStructure/DescriptionUnique Features
13-Hydroperoxy-9-octadecenoic acid (13-HpODE)Another hydroperoxide derivative of linoleic acidPredominantly formed alongside 9-HpODE; involved in different metabolic pathways .
9-Hydroxyoctadecadienoic acid (9-HODE)Hydroxy derivative resulting from the reduction of 9-HpODEExhibits distinct biological activities compared to its hydroperoxide precursor .
Arachidonic Acid DerivativesIncludes various hydroperoxides and hydroxylated formsArachidonic acid is a precursor for many signaling lipids with roles in inflammation .

The uniqueness of 9-HpODE lies in its specific formation from linoleic acid via lipoxygenase action and its distinct biological activities related to oxidative stress responses.

9-Hydroperoxy-10E,12Z-octadecadienoic acid (9-HpODE) is a polyunsaturated fatty acid hydroperoxide derived from linoleic acid (18:2 n-6). Its systematic IUPAC name is (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid, reflecting the positions of the hydroperoxy group (-OOH) at carbon 9 and the conjugated double bonds at carbons 10–11 (trans) and 12–13 (cis). The molecular formula is C₁₈H₃₂O₄, with a molecular weight of 312.45 g/mol.

Key Identifiers:

PropertyValueSource
CAS Registry Number63121-49-3 (racemic mixture)
SMILESCCCCCC=CC=CC(CCCCCCCC(=O)O)OO
InChI KeyJGUNZIWGNMQSBM-UHFFFAOYSA-N

Synonyms include 9-hydroperoxylinoleic acid, 9-HPODE, and E,E-9-HpODE. Stereochemical variants, such as 9(S)-HpODE and 9(R)-HpODE, are distinguished by the configuration of the hydroperoxy group.

Structural Characteristics and Stereochemical Variants

9-HpODE is characterized by a 18-carbon chain with a hydroperoxy group at position 9 and two double bonds at positions 10–11 (E) and 12–13 (Z). The stereochemistry of the hydroperoxy group significantly influences its biological activity:

  • 9(S)-HpODE: Predominant enantiomer in enzymatic biosynthesis, produced by lipoxygenases (LOXs) with S-stereospecificity.
  • 9(R)-HpODE: Less common, formed non-enzymatically via free radical oxidation.

Structural Comparison with 9-HODE:

9-HpODE is the precursor to 9-hydroxyoctadecadienoic acid (9-HODE), formed through reduction of the hydroperoxy group. While 9-HpODE is reactive and short-lived, 9-HODE is stable and serves as a biomarker for oxidative stress.

Natural Occurrence and Biosynthetic Pathways

9-HpODE is ubiquitously found in plants, fungi, and mammalian tissues, where it participates in oxidative stress responses and signaling.

Biosynthesis:

  • Substrate: Linoleic acid (18:2 n-6), obtained from dietary sources like safflower oil or corn oil.
  • Enzymatic Oxidation:
    • 9-Lipoxygenase (9-LOX): Oxygenates linoleic acid at carbon 9 to form 9(S)-HpODE.
    • Dual-specificity LOXs: Some plant LOXs (e.g., soybean LOX3) produce both 9-HpODE and 13-HpODE.

Key Biosynthetic Pathways:

OrganismEnzymeProductRole
Nicotiana benthamiana9-LOX9(S)-HpODEDefense against pathogens
Human endothelial cellsCyclooxygenase9-HpODE/13-HpODEModulation of prostaglandins

In plants, 9-HpODE is further metabolized by hydroperoxide lyases (HPLs) to produce C₉ aldehydes (e.g., nonenal), which contribute to defense mechanisms against herbivores and pathogens.

Non-Enzymatic Formation:

Under oxidative stress, linoleic acid reacts with reactive oxygen species (ROS) to form racemic 9-HpODE via free radical chain reactions.

Linoleic Acid as a Precursor: Lipoxygenase-Mediated Oxidation

9-Hydroperoxy-10E,12Z-octadecadienoic acid represents a critical intermediate in the metabolic pathway of linoleic acid, serving as a fundamental building block in the lipoxygenase cascade [1] [8]. The compound possesses the molecular formula C₁₈H₃₂O₄ with a molecular weight of 312.44 g/mol [23] [25]. The systematic nomenclature describes this molecule as (9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid, highlighting its specific stereochemical configuration [29] [30].

Linoleic acid, an eighteen-carbon polyunsaturated fatty acid containing two cis double bonds at positions 9 and 12, serves as the primary substrate for 9-hydroperoxy-10E,12Z-octadecadienoic acid formation [5] [22]. The lipoxygenase-mediated oxidation process involves the stereospecific insertion of molecular oxygen at the carbon-9 position of the linoleic acid backbone [17] [21]. This enzymatic transformation represents one of the most important oxidative modifications of polyunsaturated fatty acids in biological systems [14] [32].

The reaction mechanism proceeds through a well-characterized pathway involving hydrogen abstraction from the bis-allylic methylene group at carbon-11, followed by molecular oxygen insertion and subsequent rearrangement to form the conjugated hydroperoxide product [36] [40]. The iron-containing lipoxygenase enzymes catalyze this transformation with remarkable regio- and stereoselectivity, predominantly producing the S-enantiomer of 9-hydroperoxy-10E,12Z-octadecadienoic acid [14] [21].

Research conducted on potato tubers has revealed a unique lipoxygenase pathway that specifically forms 9-hydroperoxy-10E,12Z-octadecadienoic acid from linoleic acid with exceptional positional specificity [1] [20]. The potato enzyme demonstrates 95% selectivity for the 9-position, with only 5% formation of the 13-hydroperoxide isomer [20]. This high degree of selectivity distinguishes the potato 9-lipoxygenase from other plant lipoxygenases that typically favor 13-position oxygenation [1] [20].

Enzymatic vs. Non-Enzymatic Formation Mechanisms

The formation of 9-hydroperoxy-10E,12Z-octadecadienoic acid occurs through both enzymatic and non-enzymatic pathways, each exhibiting distinct characteristics and biological significance [11] [40]. Understanding these different formation mechanisms is crucial for elucidating the compound's role in various physiological and pathological processes [22] [40].

Table 1: Comparison of Enzymatic vs Non-Enzymatic 9-HpODE Formation Mechanisms

Formation MechanismReaction ConditionsStereoselectivityProduct DistributionRate CharacteristicsBiological Relevance
Enzymatic (9-Lipoxygenase)pH 5.5-6.0, Presence of iron cofactorHigh (predominantly S-configuration)95% 9-HpODE (potato enzyme)Substrate saturation kineticsPlant defense, Signaling
Autoxidation (Free radical)Presence of molecular oxygen, Radical initiatorsRacemic mixture (R and S)Mixed hydroperoxides (9- and 13-)Chain reaction mechanismOxidative stress, Membrane damage
Singlet oxygen oxidationPhotosensitizers, Light exposureRacemic mixtureMixed positional isomersLight-dependentCellular oxidative stress
Photochemical oxidationUV light, PhotosensitizersRacemic mixtureMixed isomersLight-dependentEnvironmental degradation

Enzymatic formation through lipoxygenase action represents the primary biosynthetic route for 9-hydroperoxy-10E,12Z-octadecadienoic acid in living organisms [17] [21]. This process exhibits high stereoselectivity, predominantly producing the S-enantiomer with greater than 79% enantiomeric excess [28]. The enzymatic mechanism requires specific cofactors, including non-heme iron, and operates optimally at slightly acidic pH conditions ranging from 5.5 to 6.0 [20] [36].

Non-enzymatic formation occurs through several distinct pathways, including free radical autoxidation, singlet oxygen-mediated oxidation, and photochemical processes [11] [39] [40]. Autoxidation represents a significant non-enzymatic pathway that proceeds through radical chain reactions involving hydroxyl radicals, peroxy radicals, and alkoxy radicals [12] [39]. This mechanism produces racemic mixtures of both 9-hydroperoxy-10E,12Z-octadecadienoic acid and its 13-hydroperoxide isomer [5] [40].

The autoxidation process begins with hydrogen abstraction from the bis-allylic methylene group, followed by rapid oxygen addition to form peroxyl radicals [40] [42]. The propagation phase involves hydrogen abstraction from additional fatty acid molecules, creating a self-sustaining chain reaction [40] [46]. Recent studies have identified alpha-acyloxyalkyl hydroperoxides as key indicators of Criegee intermediate-mediated autoxidation pathways, highlighting the complexity of non-enzymatic oxidation mechanisms [12] [46].

Singlet oxygen-mediated formation represents another important non-enzymatic pathway, particularly relevant under conditions of photosensitized oxidation [44] [45]. This mechanism involves energy transfer from excited photosensitizers to molecular oxygen, generating highly reactive singlet oxygen species that directly attack the double bonds of linoleic acid [44] [45]. The resulting products include both 9- and 13-hydroperoxides in racemic forms [5] [45].

Role of Plant and Mammalian Lipoxygenases in 9-HpODE Production

Plant and mammalian lipoxygenases exhibit distinct characteristics and functional roles in 9-hydroperoxy-10E,12Z-octadecadienoic acid production, reflecting their evolutionary adaptation to different biological requirements [14] [35]. These enzymes represent a diverse family of non-heme iron-containing dioxygenases that catalyze the stereospecific oxygenation of polyunsaturated fatty acids [32] [35].

Table 2: Enzymatic Properties of Lipoxygenases Producing 9-HpODE

Enzyme SourceEnzyme ClassificationMolecular Weight (kDa)pH OptimumSubstrate SpecificityProduct Configuration
Potato tubers (Solanum tuberosum)9-Lipoxygenase~1005.5-6.0Linoleic acid (95% 9-position)9S-HpODE
Arabidopsis thaliana (AtLOX1)9-LipoxygenaseNot specifiedNot specifiedHigh specificity for C18 fatty acids9S-HpODE
Nicotiana benthamiana (Nb-9-LOX)9/13-Lipoxygenase (9-predominant)Not specifiedNot specifiedBoth 9- and 13-LOX activityPredominantly 9S-HpODE
Marine green alga (Ulva conglobata)9-LipoxygenaseNot specifiedNot specifiedLinoleic and linolenic acid9R-HpODE (>99% ee)
Pepper (Capsicum annuum CaLOX1)9-LipoxygenaseNot specifiedNot specified9-specific lipoxygenaseNot specified
Soybean (Glycine max LOX-3)9-Lipoxygenase~94Not specifiedLinoleic acidNot specified

Plant lipoxygenases demonstrate remarkable diversity in their positional and stereochemical specificity for 9-hydroperoxy-10E,12Z-octadecadienoic acid formation [10] [13]. The potato tuber lipoxygenase represents a unique example of a 9-specific enzyme that converts linoleic acid almost exclusively to 9-hydroperoxy-10E,12Z-octadecadienoic acid [1] [20]. This enzyme exhibits optimal activity at pH 5.5-6.0 and demonstrates a half-maximal velocity at 0.1 mM linoleic acid concentration [20].

Recent characterization of plant 9-lipoxygenases has revealed their involvement in defense responses and developmental processes [15] [19]. The pepper 9-lipoxygenase gene CaLOX1 functions in both defense mechanisms and stress responses, demonstrating the multifaceted roles of these enzymes in plant physiology [15]. Similarly, the tobacco 9-lipoxygenase from Nicotiana benthamiana exhibits both 9- and 13-lipoxygenase activities, with high predominance for 9-position oxygenation [16].

Marine organisms present unique examples of 9-lipoxygenase activity, as demonstrated by the marine green alga Ulva conglobata [7]. This enzyme produces 9-hydroperoxy-10E,12Z-octadecadienoic acid with exceptional enantiomeric excess greater than 99%, but notably generates the R-enantiomer rather than the S-form typical of terrestrial plants [7]. This stereochemical difference highlights the evolutionary divergence of lipoxygenase specificity across different organisms [7].

Table 3: Substrate Specificity of Different 9-Lipoxygenases

SubstratePotato 9-LOX ActivityAtLOX1 ActivityStLOX1 ActivityUlva 9-LOX Activity
Linoleic acid (18:2)High (100%)HighHighHigh (9R-HpODE)
α-Linolenic acid (18:3)High (equal to linoleic)Comparable to linoleicNot specifiedHigh (9R-HpOTrE)
γ-Linolenic acid (18:3)Not testedNot testedNot specifiedNot tested
Arachidonic acid (20:4)Not testedRacemic products5S-HpETE formationNot tested
Esterified fatty acidsNo activityNo activityNo activityNot tested

Mammalian lipoxygenases exhibit different characteristics compared to their plant counterparts, with most mammalian enzymes showing preference for 13-position oxygenation of linoleic acid [35] [38]. However, recent research has identified mammalian systems capable of producing 9-hydroperoxy-10E,12Z-octadecadienoic acid through specific enzymatic pathways [22] [35]. Human airway epithelial cells demonstrate the ability to process 9-hydroperoxy-10E,12Z-octadecadienoic acid through glutathione peroxidase 4-mediated mechanisms [22].

The structural basis for lipoxygenase specificity involves complex interactions between the substrate and the enzyme active site [14] [21]. Site-directed mutagenesis studies have revealed that conserved amino acid residues, particularly valine at position 576 in potato lipoxygenase, play crucial roles in determining positional specificity [21]. Modification of this residue can alter the enzyme's preference from 9- to 11-position oxygenation when using arachidonic acid as substrate [21].

The biological significance of 9-lipoxygenase-derived products extends beyond simple metabolic intermediates [19] [34]. These enzymes participate in complex signaling networks that regulate oxidative stress responses, lipid peroxidation control, and plant defense mechanisms [19]. The 9-lipoxygenase pathway exhibits antagonistic relationships with ethylene signaling, suggesting intricate regulatory mechanisms that coordinate multiple stress response pathways [19].

XLogP3

5.4

Wikipedia

(10E,12E)-9-hydroperoxy-10,12-octadecadienoic acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Modify: 2024-02-18

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